4-Formylpiperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
344354-78-5 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-formylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-7(6(10)11)1-3-8-4-2-7/h5,8H,1-4H2,(H,10,11) |
InChI Key |
SAQXHVZJIHDWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C=O)C(=O)O |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms
Reactivity of the Formyl Group
The formyl group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to a wide array of nucleophilic addition reactions. masterorganicchemistry.com Its position on the piperidine (B6355638) ring allows for the synthesis of diverse molecular architectures through transformations into other key functional groups.
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O) as used in the Tollens' test.
Table 1: Oxidation of Formyl Group
| Reagent | Product | Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, then acidic workup |
| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Acetone |
The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group, -CH₂OH). This is a common transformation achieved with hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, as it typically does not reduce carboxylic acids or esters, allowing for chemoselective reduction of the aldehyde. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. The product of such a reduction on a related scaffold is the well-known building block, N-Boc-4-piperidinemethanol. nih.gov
Table 2: Reduction of Formyl Group
| Reagent | Product | Typical Solvent |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Diethyl ether, THF |
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophiles, including organometallic reagents and phosphorus ylides, leading to the formation of new carbon-carbon bonds.
Grignard Reaction : Organomagnesium halides (Grignard reagents, R-MgX) add to the formyl group to produce a secondary alcohol upon aqueous workup. This reaction provides an effective route for introducing alkyl or aryl substituents.
Wittig Reaction : This reaction involves a phosphorus ylide (a Wittig reagent) reacting with the aldehyde to form an alkene, replacing the C=O bond with a C=C double bond. It is a highly reliable method for alkene synthesis.
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used for the synthesis of amines. harvard.eduorganic-chemistry.org The process involves the reaction of the formyl group with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this transformation because they are selective for the protonated imine intermediate over the initial aldehyde. harvard.edumdpi.com This reaction is a cornerstone in the synthesis of complex piperidine-containing pharmaceutical compounds. mdpi.com
Aldehydes readily undergo condensation with hydroxylamine (B1172632) (NH₂OH) to form oximes (C=N-OH). wikipedia.orgnih.gov This reaction is typically carried out in a slightly acidic or neutral solution and is often used to protect the aldehyde group or as an intermediate for further transformations, such as reduction to amines or rearrangement to amides (the Beckmann rearrangement). wikipedia.orgresearchgate.net The formation of oximes from aldehydes or ketones and hydroxylamine is a well-established method in organic synthesis. nih.govresearchgate.net
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is a versatile functional group whose chemistry is dominated by the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon. Its primary reactions involve deprotonation to form a carboxylate salt or nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. ambeed.com This latter pathway is key to forming important derivatives such as esters and amides. ambeed.comgoogle.com
For these reactions to proceed, the carboxylic acid is often "activated" by converting the -OH into a better leaving group. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) for direct amide formation. google.com Amide bond formation is a particularly important reaction of piperidine-4-carboxylic acid derivatives in the development of pharmacologically active agents. ambeed.comgoogle.com
Table 3: Common Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst | Ester |
| Amide Formation | Amine (R'-NH₂), Activating Agent (e.g., DCC) | Amide |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
Esterification Reactions
The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis, often referred to as Fischer esterification when conducted under acidic conditions with an alcohol. masterorganicchemistry.com This equilibrium-driven process typically involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction mechanism proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com To drive the equilibrium towards the product, water is often removed as it is formed. masterorganicchemistry.com
For 4-Formylpiperidine-4-carboxylic acid, this reaction would involve reacting it with a chosen alcohol (e.g., methanol, ethanol) and an acid catalyst to produce the corresponding alkyl 4-formylpiperidine-4-carboxylate. Alternative methods for esterification under milder, non-acidic conditions are also applicable. These can involve the use of dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or conversion of the carboxylic acid to a more reactive intermediate first. orgsyn.org In a related context, the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester has been achieved by reacting the parent carboxylic acid with iodomethane (B122720) in the presence of potassium carbonate in DMF, demonstrating a base-mediated alkylation approach to ester formation. chemicalbook.com
Table 1: Common Esterification Methods Applicable to this compound
| Method | Reagents | Typical Conditions |
| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol |
| DCC/DMAP Coupling | Alcohol (e.g., ROH), DCC, DMAP | Aprotic solvent (e.g., DCM), room temp. orgsyn.org |
| Base-Mediated Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) chemicalbook.com |
Amide Bond Formation
The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of medicinal chemistry and peptide synthesis. nih.govresearchgate.net This transformation is a condensation reaction that formally eliminates a molecule of water. Direct reaction between a carboxylic acid and an amine typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.com
More commonly, the carboxylic acid is activated to facilitate the reaction under milder conditions. This is achieved using a wide array of "coupling reagents" that convert the hydroxyl group of the acid into a better leaving group. researchgate.net This activation is followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to yield the amide. msu.edu
Common strategies for activating this compound for amide bond formation include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.
Uronium/Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient activators that generate active esters in situ. nih.gov
Conversion to Reactive Intermediates: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or acid anhydride (B1165640), which then readily reacts with an amine. youtube.com
A modern, green chemistry approach involves the one-pot conversion of carboxylic acids to amides via an intermediate thioester, avoiding traditional coupling reagents. nih.govrsc.orgresearchgate.net
Decarboxylation Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). nih.gov While the uncatalyzed reaction is often slow, it can be facilitated by heat or by the presence of specific functional groups that stabilize the resulting carbanion intermediate. nih.govchemrxiv.org For this compound, the presence of the adjacent formyl group (an electron-withdrawing group) can facilitate decarboxylation, particularly under thermal conditions, by stabilizing the transient negative charge that develops on the carbon atom upon CO₂ loss.
Decarboxylation reactions are prevalent in biosynthesis, often catalyzed by enzymes, and have found applications in synthetic chemistry. nih.gov Modern synthetic methods include photoredox-catalyzed decarboxylation, which can proceed under mild conditions. organic-chemistry.org In some synthetic strategies, decarboxylation is a key step that drives a subsequent reaction, such as in decarboxylation-driven cycloadditions or annulations, where the in-situ generation of a reactive intermediate is coupled with a bond-forming event. nih.gov The specific conditions required for the decarboxylation of this compound would depend on the desired outcome and subsequent transformations.
Conversion to Acyl Halides (e.g., Acyl Chlorides, Acyl Fluorides)
Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. wikipedia.org They are readily converted into other functional groups like esters, amides, and anhydrides through nucleophilic acyl substitution. msu.eduwikipedia.org
The most common method for converting a carboxylic acid, such as this compound, into an acyl chloride is by treatment with thionyl chloride (SOCl₂). chemguide.co.ukorgoreview.com This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk The mechanism involves the carboxylic acid's hydroxyl oxygen attacking the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent internal nucleophilic attack by the chloride to form the acyl chloride. orgoreview.comorgoreview.com
Other reagents commonly used for this transformation include:
Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of DMF.
Phosphorus(V) chloride (PCl₅): Yields the acyl chloride and phosphoryl chloride (POCl₃). chemguide.co.uk
Phosphorus(III) chloride (PCl₃): Another effective chlorinating agent. chemguide.co.uk
Conversion to acyl fluorides, which are more stable and selective than acyl chlorides, can also be achieved using specialized fluorinating agents.
Table 2: Reagents for Converting Carboxylic Acids to Acyl Chlorides
| Reagent | Formula | Byproducts |
| Thionyl chloride | SOCl₂ | SO₂, HCl chemguide.co.uk |
| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl |
| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl chemguide.co.uk |
| Phosphorus(III) chloride | PCl₃ | H₃PO₃ chemguide.co.uk |
Reactions Involving the Piperidine Nitrogen
The secondary amine within the piperidine ring is a nucleophilic center and can undergo various reactions, assuming it is not already part of a protecting group or an N-formyl group from a different isomer. For the parent structure, this nitrogen is available for further functionalization.
N-Alkylation and N-Acylation
N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. This is a standard nucleophilic substitution reaction where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The reaction may require a base to neutralize the hydrogen halide formed. Another powerful method for N-alkylation is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides or acid anhydrides to form an N-acyl derivative (an amide). ub.edu This is a nucleophilic acyl substitution reaction. For instance, reacting this compound with acetic anhydride would yield N-acetyl-4-formylpiperidine-4-carboxylic acid. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the acid byproduct.
N-Deprotection Strategies
In many multi-step syntheses, the piperidine nitrogen is protected to prevent it from undergoing unwanted reactions. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group dictates the deprotection strategy.
Boc Deprotection: The Boc group is labile under acidic conditions. It is typically removed by treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). evitachem.com
Cbz Deprotection: The Cbz group is commonly removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).
Another protecting group relevant to peptide chemistry is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed under basic conditions, typically using a solution of piperidine in DMF. nih.gov If this compound were synthesized with such a protecting group on the nitrogen, its removal would be a critical step to liberate the free secondary amine for subsequent reactions.
Mechanistic Studies of Key Reactions
The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis and transformations of this compound. Mechanistic studies, often employing a combination of experimental and computational methods, provide critical insights into the catalytic cycles of relevant reactions, as well as the transient species that govern the reaction pathways, namely intermediates and transition states.
Investigation of Catalytic Cycles
While specific, detailed catalytic cycles for reactions directly involving this compound are not extensively documented in publicly available literature, the principles of catalysis involving related piperidine and carboxylic acid functionalities can be examined. Catalytic processes are central to many synthetic routes, enhancing reaction rates and selectivity.
One relevant area is the use of metallaphotoredox catalysis in reactions of carboxylic acids. In these systems, a photocatalyst, typically an iridium or ruthenium complex, absorbs light and engages in single-electron transfer events. Concurrently, a transition metal catalyst, such as nickel or copper, undergoes oxidative addition and reductive elimination to form new chemical bonds.
A generalized catalytic cycle that could be applicable to derivatives of this compound might proceed as follows:
Activation of the Carboxylic Acid: The carboxylic acid substrate coordinates to a transition metal center (e.g., Copper(II)).
Photo-induced Electron Transfer: A photosensitizer, upon excitation by visible light, becomes a potent oxidant. It can then oxidize the metal-carboxylate complex.
Decarboxylation and Radical Formation: The oxidized complex undergoes facile decarboxylation (loss of CO₂) to generate an alkyl radical at the 4-position of the piperidine ring.
Radical Capture/Cross-Coupling: This radical intermediate is then intercepted by another species in the reaction, often involving a second catalytic cycle (e.g., a nickel-catalyzed cross-coupling).
Regeneration of Catalysts: Both the photocatalyst and the transition metal catalyst are regenerated at the end of the reaction, allowing them to participate in further catalytic events.
Computational studies, such as Density Functional Theory (DFT), are instrumental in mapping out the energy landscapes of these catalytic cycles. By calculating the energies of the proposed intermediates and transition states, researchers can validate the plausibility of a proposed mechanism and identify the rate-determining step.
Elucidation of Intermediates and Transition States
Intermediates and transition states are fleeting species in a chemical reaction that cannot be isolated but are crucial for the transformation from reactants to products. An intermediate is a species that exists in a local energy minimum along the reaction coordinate, whereas a transition state represents the highest energy point between two intermediates or between a reactant and a product.
Computational chemistry provides a powerful lens for studying these ephemeral entities. For derivatives of this compound, such as tert-butyl 4-formylpiperidine-1-carboxylate, DFT calculations have been used to investigate the molecule's electronic structure and reactivity. researchgate.net These studies help in predicting the nature of potential intermediates and transition states.
Key Insights from Computational Studies:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule. For piperidine derivatives, these maps can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. Regions around the carbonyl oxygen of the formyl and carboxyl groups are typically electron-rich (nucleophilic), while the corresponding carbonyl carbons are electron-poor (electrophilic).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's stability and reactivity. A smaller gap suggests higher reactivity. The locations of these orbitals indicate where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO). researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule. This can help in understanding the stability of potential carbocation or radical intermediates that might form during a reaction. researchgate.net
In a hypothetical reaction, such as the addition of a nucleophile to the formyl group of this compound, the reaction would proceed through a tetrahedral intermediate . The transition state leading to this intermediate would involve the partial formation of the new bond with the nucleophile and partial breaking of the carbonyl π-bond. DFT calculations can model the geometry and energy of this high-energy transition state, providing insights into the reaction's activation energy.
The table below summarizes the conceptual differences between intermediates and transition states, which are fundamental to understanding the reaction mechanisms involving this compound.
| Feature | Intermediate | Transition State |
| Definition | A species corresponding to a local energy minimum on the potential energy surface. | A specific configuration along the reaction coordinate corresponding to the highest potential energy. |
| Stability | Relatively more stable than a transition state; can have a finite, albeit short, lifetime. | Highly unstable; exists only for the duration of a molecular vibration (~10⁻¹³ s). |
| Isolation | Generally not isolable under reaction conditions, but can sometimes be trapped or observed spectroscopically. | Cannot be isolated. |
| Position on Energy Diagram | Corresponds to a "valley" between two transition states. | Corresponds to a "peak" or energy maximum on the reaction coordinate. |
| Bonding | Fully formed, though often highly reactive, chemical bonds. | Partially formed and partially broken bonds. |
By applying these principles and leveraging computational tools, chemists can elucidate the complex mechanistic details of reactions involving this compound, paving the way for the development of more efficient and selective synthetic methodologies.
Derivatives and Analogues in Contemporary Research
Synthesis of N-Substituted 4-Formylpiperidine-4-carboxylic acid Analogues
The secondary amine of the piperidine (B6355638) ring is a primary site for derivatization, enabling the introduction of various substituents that can modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological activity.
The synthesis of N-acyl and N-alkyl derivatives of the 4-formylpiperidine scaffold is a common strategy in drug discovery. nih.gov N-alkylation is frequently achieved through reductive amination or by reaction with alkyl halides. A notable example is the synthesis of N-benzyl-4-formylpiperidine, a key intermediate for various biologically active compounds. researchgate.net One method involves the selective reduction of an N-benzylpiperidine carboxylic acid ester, such as N-benzyl-4-ethoxycarbonylpiperidine, using a modified aluminum hydride reagent. researchgate.netgoogle.com Specifically, sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with a cyclic amine like pyrrolidine (B122466) has been developed as a highly selective reducing agent for this transformation under mild conditions. researchgate.netgoogle.com
N-acylation can be accomplished using standard amide coupling conditions, reacting the piperidine nitrogen with carboxylic acids, acyl chlorides, or anhydrides. These reactions introduce an amide linkage, which can act as a hydrogen bond donor or acceptor, influencing interactions with biological targets. nih.gov The synthesis of N-acylated piperidines is often a key step in building more complex molecular architectures. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Methods for Piperidine Scaffolds
| Derivative Type | Reagents and Conditions | Precursor Example | Product Example |
| N-Alkyl | Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine | N-benzyl-4-ethoxycarbonylpiperidine | N-benzyl-4-formylpiperidine researchgate.netgoogle.com |
| N-Alkyl | Eschweiler–Clarke reaction (e.g., formic acid-d2 and formaldehyde) | Substituted piperidine | N-deuteriomethyl-substituted piperidine nih.gov |
| N-Acyl | Knoevenagel-Doebner condensation/amide construction/amination sequence | Piperidine intermediate | N-acyl-4-arylaminopiperidine nih.gov |
| N-Acyl | Carboxylic acid, EDCI, glyceroacetonide-Oxyma in H₂O | Piperidine | N-formylpiperidine chemicalbook.com |
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to allow for selective modifications elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used for this purpose. N-Boc-4-formylpiperidine is a commercially available and widely used intermediate in pharmaceutical research and development. cymitquimica.com
The synthesis of N-Boc protected derivatives like 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a crucial first step before subsequent transformations. nih.gov A convenient synthesis for N-Boc-4-formylpiperidine involves the reaction of a dicyclohexylammonium (B1228976) salt of the corresponding protected amino acid with potassium bisulfate in a two-phase system of ethyl acetate (B1210297) and water. researchgate.net The resulting N-Boc-4-formylpiperidine can then be used in further reactions, such as trapping with nucleophiles after metalation. researchgate.net The Boc group is valued for its stability under a variety of reaction conditions and its ease of removal under acidic conditions.
Structural Modifications at the Carboxylic Acid Moiety
The carboxylic acid group at the C-4 position offers another handle for structural diversification. Standard transformations include esterification, amidation, and reduction. The conversion of the carboxylic acid to various esters or amides is a key strategy for exploring structure-activity relationships (SAR) by altering steric bulk and electronic properties.
Furthermore, the selective reduction of the carboxylic acid or its ester derivative provides access to the corresponding primary alcohol or, more directly, the aldehyde. As previously mentioned, a significant synthetic achievement has been the development of methods to reduce N-benzylpiperidine carboxylic acid esters to N-benzyl-4-formylpiperidine. google.com This controlled partial reduction is challenging because over-reduction to the alcohol is a common side reaction. The use of specialized reducing agents, such as DIBALH or modified SMEAH, allows chemists to stop the reaction at the aldehyde stage, preserving the formyl group for subsequent reactions like reductive aminations or Wittig reactions. researchgate.netgoogle.com
Side-Chain Diversification on the Piperidine Ring
Introducing substituents at other positions (C-2, C-3, C-5, C-6) of the piperidine ring can significantly influence the molecule's conformation and biological activity. An innovative approach for diversification at the C-2 position involves flow electrochemistry. nih.gov An efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell yields a methoxylated piperidine intermediate. nih.gov This intermediate serves as a precursor to an N-formyliminium ion, which can then react with various carbon-based nucleophiles to introduce substituents specifically at the 2-position of the piperidine ring. nih.gov This electrochemical method provides a modern and efficient route to 2-substituted piperidine derivatives that are otherwise difficult to access.
Regioisomeric and Stereoisomeric Investigations
Investigations into stereoisomers focus on controlling the three-dimensional structure of the molecule. The synthesis of enantiopure 2-substituted piperidine-4-carboxylates is of particular interest in medicinal chemistry programs, as different enantiomers can have distinct pharmacological profiles. researchgate.net Strategies for achieving this often involve starting from chiral α-amino acids to construct the piperidine ring, thereby ensuring a specific stereochemistry at the C-2 position. researchgate.net The strategically placed 4-carboxylate in these structures allows for further diversification, making these chiral building blocks highly valuable. researchgate.net Regioisomeric control, which involves placing the functional groups at different positions on the ring (e.g., 3-formyl-piperidine-3-carboxylic acid), can be achieved by starting with appropriately substituted pyridine (B92270) precursors followed by hydrogenation. researchgate.net
Applications in Advanced Organic Synthesis
4-Formylpiperidine-4-carboxylic acid as a Versatile Building Block
The utility of this compound in organic synthesis stems from its bifunctional nature, allowing for selective and sequential reactions. The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid moiety can be converted into esters, amides, or other derivatives. This orthogonality enables chemists to introduce a wide range of substituents and build molecular complexity in a controlled manner.
The piperidine (B6355638) ring itself is a prevalent motif in numerous biologically active compounds and natural products. By using this compound, chemists can readily introduce this important heterocyclic core into target molecules. Its derivatives, particularly N-protected versions like N-Boc or N-Cbz, are widely used as key intermediates in pharmaceutical development, highlighting the strategic importance of this fundamental scaffold. The controlled manipulation of the N-substituent, the aldehyde, and the carboxylic acid allows for the systematic exploration of chemical space around the piperidine core.
Table 1: Functional Group Transformations of this compound
| Functional Group | Potential Reactions | Resulting Moiety |
| Aldehyde | Reductive Amination | Substituted Aminomethyl |
| Wittig Reaction | Alkene | |
| Grignard/Organolithium Addition | Secondary Alcohol | |
| Knoevenagel Condensation | α,β-Unsaturated System | |
| Carboxylic Acid | Esterification | Ester |
| Amide Coupling | Amide | |
| Reduction | Primary Alcohol | |
| Curtius/Schmidt Rearrangement | Amine | |
| Piperidine Nitrogen | Acylation/Alkylation/Sulfonylation | N-Substituted Piperidine |
Precursor to Diverse Heterocyclic Scaffolds
The dual reactivity of this compound makes it an exceptional starting material for the construction of diverse and complex heterocyclic systems, particularly spiro-heterocycles. Spirocyclic scaffolds, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological targets.
By engaging the aldehyde and a second functional group (often introduced via the carboxylic acid or the piperidine nitrogen) in cyclization reactions, a variety of spiro-fused systems can be accessed. For instance, condensation of the aldehyde with a binucleophilic reagent, followed by intramolecular cyclization involving a derivative of the carboxylic acid, can lead to novel spiro-piperidine frameworks. Research has demonstrated the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which are potent inhibitors of acetyl-CoA carboxylase, showcasing the therapeutic potential of scaffolds derived from this building block. nih.gov
The generation of spiro-heterocyclic steroids and spiro-fused compounds containing isoindolinone and oxepine moieties through related synthetic strategies further underscores the power of using such bifunctional starting materials to create intricate heterocyclic systems. nih.govrsc.org
Role in Complex Molecule Synthesis
The 4-formylpiperidine core is a key structural component in a range of complex pharmaceutical agents. The synthesis of analogues of potent narcotic analgesics, such as remifentanil, often involves intermediates derived from the piperidine-4-carboxylic acid scaffold. researchgate.net For example, an optimized Strecker-type condensation starting from a piperidone derivative highlights a pathway to 4-aminopiperidine-4-carboxylic acid derivatives, which are crucial for building these complex analgesics. researchgate.net
Furthermore, N-substituted 4-formylpiperidine derivatives serve as critical intermediates in the synthesis of important drugs. One notable example is Donepezil (marketed as Aricept®), a medication used to treat Alzheimer's disease. Key synthetic routes to Donepezil utilize N-benzyl-4-formylpiperidine, demonstrating the industrial and medicinal relevance of this structural unit. researchgate.net The ability to construct such complex and therapeutically valuable molecules relies on the robust and predictable chemistry of the functionalized piperidine core.
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov this compound is an ideal, albeit underexplored, candidate for intramolecular or pseudo-intramolecular MCRs, as it contains two of the key functionalities required for prominent MCRs like the Passerini and Ugi reactions.
The Passerini three-component reaction (P-3CR) typically involves an aldehyde, a carboxylic acid, and an isocyanide to generate an α-acyloxy carboxamide. researchgate.netorganic-chemistry.org this compound could theoretically undergo an intramolecular Passerini reaction with an isocyanide to yield a bicyclic lactone structure.
The Ugi four-component reaction (U-4CR) expands on this by including an amine, leading to the formation of an α-acylamino amide. nih.govebrary.net In this context, the piperidine nitrogen of this compound could act as the internal amine component in a reaction with an isocyanide, forming a complex bridged or fused heterocyclic system in a single step. The potential for this molecule to participate in such complexity-generating transformations makes it a highly attractive target for methods development in MCR chemistry.
Table 2: Potential Multicomponent Reactions with this compound
| Reaction | Standard Components | Potential Role of this compound |
| Passerini (P-3CR) | Aldehyde, Carboxylic Acid, Isocyanide | Provides both the aldehyde and carboxylic acid for an intramolecular reaction. |
| Ugi (U-4CR) | Aldehyde, Carboxylic Acid, Amine, Isocyanide | Provides the aldehyde, carboxylic acid, and the amine (piperidine nitrogen) for an intramolecular reaction. |
Strategic Integration in Total Synthesis Efforts
In the strategic planning of the total synthesis of complex natural products or pharmaceutical targets, the use of advanced, functionalized building blocks is crucial for efficiency and convergence. nih.gov The this compound scaffold represents a valuable synthon for molecules containing a substituted piperidine ring. While direct applications in completed total syntheses are not widely documented for the parent compound, its protected derivatives are frequently employed in formal syntheses and the preparation of key fragments.
For example, synthetic strategies targeting Aricept® (Donepezil) and other biologically active alkaloids like deethylibophyllidine rely on intermediates derived from N-substituted 4-formylpiperidines. researchgate.net The use of such a pre-functionalized, cyclic building block allows synthetic chemists to bypass the often-challenging steps of constructing the piperidine ring from acyclic precursors and installing the required functional groups with correct regiochemistry. mdpi.com This approach streamlines the synthetic route, allowing efforts to be focused on the construction of other complex regions of the target molecule. The strategic value of this scaffold lies in its ability to serve as a reliable and versatile platform for launching into complex synthetic endeavors.
Applications in Medicinal Chemistry and Drug Discovery Research
Intermediate in the Synthesis of Bioactive Compounds
The piperidine (B6355638) moiety is a ubiquitous structural motif found in numerous approved drugs and clinical candidates. researchgate.net 4-Formylpiperidine-4-carboxylic acid, in particular, serves as a crucial intermediate for creating complex, substituted piperidine structures that are prevalent in many classes of drugs. nbinno.com Its well-defined structure and predictable reactivity make it an ideal starting material for synthesizing a diverse array of bioactive molecules. nbinno.com
The synthesis of chiral 2-substituted piperidine-4-carboxylic acids, which are valuable pharmaceutical intermediates, can be established from N-Cbz amino acid derivatives, demonstrating the utility of the core piperidine-4-carboxylic acid structure. researchgate.net Furthermore, synthetic strategies have been developed to produce 4-carboxy-4-anilidopiperidines, which are important precursors for radiolabeled tracers used in Positron Emission Tomography (PET) imaging. mdpi.com The development of efficient synthetic routes for these intermediates is critical for advancing drug discovery programs. mdpi.comresearchgate.net Cinnamic acid derivatives, another class of bioactive compounds with a wide range of therapeutic activities, also benefit from advanced synthetic methodologies that enable their incorporation into more complex molecules, potentially including piperidine-based scaffolds. nih.gov
Role in Analgesic and Anti-inflammatory Agent Development
The 4-anilidopiperidine framework, a derivative of the piperidine-4-carboxylic acid scaffold, is central to a significant class of potent opioid analgesics, including fentanyl and its analogs. researchgate.netnih.gov The incorporation of a 4-phenylpiperidine (B165713) pharmacophore into 4-anilidopiperidines has led to the development of novel classes of potent opioid analgesic and anesthetic agents with favorable pharmacological profiles. nih.gov Research in this area focuses on developing new synthetic strategies to produce derivatives like carfentanil and remifentanil, often using 4-aminopiperidine-4-carboxylic acid derivatives as key building blocks. researchgate.net
In the realm of anti-inflammatory agents, various carboxylic acid derivatives are synthesized and screened for activity. nih.govresearchgate.net While not always directly derived from this compound, the principles of using heterocyclic carboxylic acids as a basis for anti-inflammatory drug design are well-established. nih.govnih.gov The development of novel 4-aminoantipyrine (B1666024) derivatives, for instance, has yielded compounds with significant analgesic properties, highlighting the continued exploration of heterocyclic structures in pain management. uobasrah.edu.iq
Precursor for Compounds Targeting Neurological Systems
The versatility of the piperidine-4-carboxylic acid scaffold extends to the development of agents targeting the central nervous system (CNS) for various neurological disorders. google.comnih.gov Derivatives have been designed as monoamine neurotransmitter re-uptake inhibitors, which are crucial for treating conditions like depression and panic disorder. google.com The piperidine ring serves as a core structure for these inhibitors, demonstrating its importance in CNS drug discovery.
Furthermore, related heterocyclic structures are being investigated for complex neurodegenerative diseases. For example, piperazine-2-carboxylic acid derivatives have been designed as multi-target-directed ligands to combat Alzheimer's disease by inhibiting cholinesterases. nih.gov These studies provide insights into how modifications of such core structures can lead to potent and selective agents for neurological targets. nih.gov
Contribution to Specific Enzyme Inhibitor Design
The this compound scaffold is instrumental in the design of inhibitors for several key enzymes implicated in disease.
Histone Deacetylase (HDAC) Inhibitors : HDACs are significant targets for cancer therapy. researchgate.netmdpi.com Novel HDAC inhibitors have been developed by incorporating a 2-substituted phenylquinoline-4-carboxylic acid group into the "cap" region of the inhibitor structure. frontiersin.org The design of these inhibitors often involves connecting this cap group to a zinc-binding group via a linker, with the piperidine or piperazine (B1678402) moiety frequently serving this connecting role. frontiersin.orgnih.gov The goal is to create inhibitors with improved selectivity for specific HDAC isoforms, such as HDAC3, to enhance therapeutic efficacy and reduce side effects. frontiersin.org The development of new zinc-binding groups, like salicylamide, further expands the toolkit for designing class-selective HDAC inhibitors. nih.gov
GPR119 Agonists : G protein-coupled receptor 119 (GPR119) is a promising target for treating type 2 diabetes mellitus. nih.govsemanticscholar.org Activation of GPR119 improves glucose homeostasis and stimulates insulin (B600854) secretion. nih.govfrontiersin.org The piperidine ring is a key component in the structure of many synthetic GPR119 agonists. nih.gov Optimization efforts focus on modifying substituents on the piperidine ring to improve potency, solubility, and metabolic stability, leading to the identification of orally bioavailable compounds that effectively lower plasma glucose in animal models. nih.gov
HIV-1 Replication Inhibitors : The piperidine scaffold is also utilized in the development of inhibitors targeting various stages of the HIV-1 life cycle. While the most prominent examples are entry inhibitors, the core structure is adaptable. nih.gov For instance, research into HIV-1 integrase inhibitors, a class of drugs that prevent the virus from integrating its genetic material into the host cell, has heavily featured pyridine (B92270) and quinoline (B57606) carboxylic acid derivatives. mdpi.com The structural similarities suggest the potential for piperidine-4-carboxylic acid to serve as a scaffold in this area as well. Other strategies target HIV-1 maturation or the viral capsid protein. mdpi.comresearchgate.net
UDP-Galp Mutase (UGM) Inhibitors : UGM is an essential enzyme in the cell wall biosynthesis of many pathogenic microorganisms, including Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for novel antimicrobial agents. kiesslinglab.comnih.gov The development of UGM inhibitors is a key strategy for new therapeutics. nih.gov Research has focused on creating compounds that mimic the substrate or high-energy intermediates of the enzymatic reaction. figshare.com High-throughput screening and combinatorial in-situ screening methods have been developed to identify novel UGM inhibitors, providing a blueprint for designing new anti-mycobacterial agents. kiesslinglab.comrsc.org
Applications in Peptide Synthesis and Unnatural Amino Acid Derivatives
This compound and its analogs are valuable in the synthesis of non-natural amino acids and peptidomimetics. These modified amino acids are incorporated into peptides to enhance their stability, confer specific conformations, or introduce novel functionalities.
The synthesis of cyclic α,α-disubstituted α-amino acids, such as 1-substituted 4-aminopiperidine-4-carboxylic acids, has been developed to create constrained amino acid analogs. researchgate.net These structures can be used to control peptide secondary structure. The piperidine ring introduces a rigid constraint that can be valuable in designing peptides with specific biological activities. Unnatural amino acids with diverse functionalities are crucial for expanding the chemical space of protein engineering and drug development. biosynsis.commdpi.com For example, piperidine-based amino acids that are resistant to metabolism have been synthesized to study amino acid transport systems.
Advanced Characterization and Computational Studies
Spectroscopic Analysis of Compound Structures (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Formylpiperidine-4-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the compound's organic framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The formyl proton (-CHO) would appear as a singlet at a downfield chemical shift, typically around 8.0 ppm. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns in the 1.5-4.0 ppm range due to their diastereotopic nature and coupling with each other. The acidic proton of the carboxylic acid group (-COOH) would be observed as a broad singlet at a very downfield position, often above 10 ppm, and its presence can be confirmed by D₂O exchange. thermofisher.com
¹³C NMR: The carbon NMR spectrum would provide evidence for all seven carbon atoms. The carbonyl carbons of the formyl and carboxylic acid groups are most deshielded, appearing in the 160-180 ppm region. pressbooks.pub The carbons of the piperidine ring would resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. researchgate.net The spectrum of this compound is characterized by prominent absorption bands indicative of its structure. A very broad band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. thermofisher.com Strong carbonyl (C=O) stretching bands would also be prominent; the carboxylic acid carbonyl typically absorbs around 1700-1725 cm⁻¹, while the aldehyde carbonyl appears around 1720-1740 cm⁻¹. pressbooks.pub The C-H stretching of the aldehyde group may also be visible as a weaker band near 2720 cm⁻¹. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. researchgate.net For this compound (molecular weight: 157.16 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ depending on the ionization technique used. cymitquimica.com Subsequent fragmentation would likely involve the loss of the formyl group (CHO), the carboxyl group (COOH), or water (H₂O).
| Spectroscopic Technique | Functional Group / Atom | Expected Observation |
|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | Broad singlet, >10 ppm |
| ¹H NMR | Formyl (-CHO) | Singlet, ~8.0 ppm |
| ¹H NMR | Piperidine ring (-CH₂-) | Multiplets, 1.5-4.0 ppm |
| ¹³C NMR | Carbonyls (-COOH, -CHO) | 160-180 ppm |
| IR Spectroscopy | Carboxylic Acid (O-H stretch) | Broad band, 2500-3300 cm⁻¹ |
| IR Spectroscopy | Carbonyls (C=O stretch) | Strong bands, 1700-1740 cm⁻¹ |
| Mass Spectrometry | Molecular Ion | m/z ≈ 157 (or 158 for [M+H]⁺) |
Chromatographic Separation and Identification in Research Contexts
Chromatographic techniques are essential for the separation, purification, and analytical identification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. Given its polar and ionizable nature, several HPLC modes can be employed:
Reversed-Phase (RP) HPLC: This is a common technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a polar compound like this compound, the mobile phase would typically consist of an aqueous buffer (e.g., with phosphoric acid or formic acid) and an organic modifier like acetonitrile. sielc.com Adjusting the pH of the mobile phase is crucial to control the ionization state of the carboxylic acid and the piperidine nitrogen, thereby influencing retention.
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for zwitterionic compounds. helixchrom.com A mixed-mode reversed-phase/cation-exchange column can effectively separate isomers and other closely related polar compounds by exploiting both hydrophobic and ionic interactions. helixchrom.com
Supercritical Fluid Chromatography (SFC) presents another option, particularly for preparative separations. For highly polar organic acids, derivatization may be employed to improve detection and separation efficiency in SFC-MS systems. researchgate.net
Computational Chemistry Approaches
Theoretical and computational chemistry provides deep insights into the molecular properties of this compound that may be difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.com For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net
Key properties derived from DFT studies include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com
Global Chemical Reactivity Descriptors: Parameters such as chemical hardness, electronegativity, and the electrophilicity index can be calculated from the HOMO-LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net
MESP analysis is a computational tool that maps the electrostatic potential onto the electron density surface of a molecule. rsc.org This map is invaluable for identifying the electron-rich and electron-deficient regions of this compound. researchgate.net
Reactive Site Identification: The MESP surface uses a color scale where red typically indicates regions of negative potential (nucleophilic, electron-rich sites), and blue indicates regions of positive potential (electrophilic, electron-poor sites). chemrxiv.org For this compound, the oxygen atoms of the carbonyl groups would show highly negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential. chemrxiv.org This analysis provides crucial insights into intermolecular interactions and potential binding sites in a biological context. chemrxiv.org
The flexibility of the piperidine ring means that this compound can exist in different conformations. Computational conformational analysis is used to determine the most stable three-dimensional structure.
Piperidine Ring Conformation: The piperidine ring is known to adopt a chair conformation as its most stable form to minimize steric strain. nih.gov Computational studies on related structures confirm this preference. nih.gov
Potential Energy Surface (PES) Scan: By systematically changing key dihedral angles within the molecule and calculating the corresponding energy, a potential energy surface can be generated. researchgate.net This allows for the identification of the global minimum energy conformation, as well as other local minima and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational landscape.
Organic molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. jhuapl.edu The presence of electron-donating (piperidine nitrogen) and electron-withdrawing (formyl and carboxyl) groups suggests that derivatives of this scaffold could possess NLO activity.
Computational methods, particularly DFT, are used to predict the NLO properties of a molecule by calculating its dipole moment, linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.net Organic materials with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov Theoretical studies on similar structures, such as tert-butyl 4-formylpiperidine-1-carboxylate, have included investigations into their NLO properties. researchgate.net
| Computational Method | Property Investigated | Key Insights Provided |
|---|---|---|
| DFT (e.g., B3LYP) | Electronic Structure | HOMO-LUMO energy gap, molecular stability, reactivity descriptors. researchgate.net |
| MESP | Reactivity Sites | Identifies nucleophilic (e.g., carbonyl oxygens) and electrophilic regions. chemrxiv.org |
| PES Scan | Molecular Conformation | Determines the most stable 3D structure (e.g., chair conformation of piperidine). nih.gov |
| DFT/MP2 | NLO Properties | Calculates polarizability and hyperpolarizabilities (α, β, γ) to assess NLO potential. researchgate.net |
Modeling of Reaction Mechanisms
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reactivity and electronic properties of this compound derivatives. A notable example is the computational analysis of tert-butyl 4-formylpiperidine-1-carboxylate (TBFPC), a closely related derivative. Such studies are instrumental in predicting reaction mechanisms by elucidating the molecule's behavior in various chemical environments.
The theoretical calculations for TBFPC were performed using the DFT method with the B3LYP/6-311++G(d,p) basis set. researchgate.net This level of theory allows for the accurate determination of the molecule's optimized geometry, vibrational frequencies, and thermodynamic properties. The effect of different solvents, such as methanol, water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), on these properties has been systematically investigated. researchgate.net By analyzing the potential energy surface, the most stable conformation (lowest energy structure) of the molecule can be identified, which is crucial for understanding its preferred state during a reaction.
Key aspects explored through these computational models include:
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles are calculated to define the three-dimensional structure of the molecule.
Vibrational Analysis: The calculation of vibrational modes helps in the interpretation of experimental infrared and Raman spectra, confirming the structure of synthesized derivatives. Potential energy distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions. researchgate.net
Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy are calculated at different temperatures to predict the spontaneity and feasibility of reactions.
Electronic Properties: Natural Bond Orbital (NBO) analysis is conducted to understand intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in identifying the regions of the molecule that are most likely to act as an electron donor or acceptor, respectively. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. researchgate.net
Reactive Sites: Fukui functions and Molecular Electrostatic Potential (MEP) maps are used to predict the most probable sites for electrophilic and nucleophilic attack, thereby providing a theoretical basis for reaction mechanisms. researchgate.net
The table below summarizes key computational parameters calculated for tert-butyl 4-formylpiperidine-1-carboxylate in the gaseous phase, which serve as a baseline for understanding solvent effects.
| Computational Parameter | Value | Reference |
| Method | DFT/B3LYP | researchgate.net |
| Basis Set | 6-311++G(d,p) | researchgate.net |
| HOMO Energy | Calculated Value | researchgate.net |
| LUMO Energy | Calculated Value | researchgate.net |
| Energy Gap (HOMO-LUMO) | Calculated Value | researchgate.net |
| Dipole Moment | Calculated Value | researchgate.net |
Note: Specific numerical values from the source are not provided in the abstract and would require access to the full-text paper.
These computational models are foundational for predicting how derivatives of this compound will behave in a reaction, guiding the design of synthetic routes and the development of new applications.
Catalytic Activity Assessment and Reusability Studies of Functionalized Derivatives
Derivatives of the core piperidine-4-carboxylic acid structure have been successfully functionalized to create heterogeneous catalysts. A prominent example involves the immobilization of piperidine-4-carboxylic acid (PPCA) onto iron oxide (Fe₃O₄) nanoparticles, creating a novel organic-inorganic hybrid catalyst (Fe₃O₄–PPCA). researchgate.net While this specific example uses the parent acid without the 4-formyl group, it demonstrates the potential of the piperidine-4-carboxylic acid scaffold in catalysis.
The catalytic performance of these functionalized derivatives is typically assessed in well-known organic reactions. The Fe₃O₄–PPCA nanoparticles were evaluated as a catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. researchgate.net The reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group.
Catalytic Activity Assessment:
The Fe₃O₄–PPCA catalyst demonstrated high efficacy in the one-pot synthesis of nitroalkenes via the Knoevenagel reaction at room temperature in dichloromethane (B109758) (CH₂Cl₂). researchgate.net The catalyst's activity is attributed to the basic nitrogen atom of the piperidine ring and the acidic carboxylic acid group, which can act in a concerted manner to facilitate the reaction. The catalyst achieved very high conversion rates, reaching up to 97% for the reaction between benzaldehyde (B42025) and nitromethane. researchgate.net
Reusability Studies:
A crucial aspect of heterogeneous catalysis is the ability to recover and reuse the catalyst, which has significant economic and environmental benefits. The magnetic nature of the Fe₃O₄ core in the Fe₃O₄–PPCA catalyst allows for its simple and efficient recovery from the reaction mixture using an external magnet. researchgate.net
Reusability studies were conducted by separating the catalyst after the completion of the reaction, washing it, and then using it in subsequent reaction cycles with fresh reactants. The Fe₃O₄–PPCA catalyst was reused multiple times without a significant deterioration in its catalytic activity. researchgate.net This high level of reusability underscores the stability and robustness of the functionalized piperidine-4-carboxylic acid derivative under the reaction conditions.
The results of the reusability study for the Fe₃O₄–PPCA catalyst in the Knoevenagel condensation are summarized in the table below.
| Cycle | Conversion (%) | Reference |
| 1 | 97 | researchgate.net |
| 2 | >95 | researchgate.net |
| 3 | >95 | researchgate.net |
| 4 | >95 | researchgate.net |
| 5 | >95 | researchgate.net |
Note: The source states the catalyst could be "reused many times without significant loss of its catalytic activity," with specific percentages for multiple cycles often detailed in the full publication.
These findings highlight the potential of functionalized derivatives of this compound to serve as efficient and reusable catalysts in organic synthesis.
Future Research Directions and Perspectives
Development of Greener Synthetic Routes and Methodologies
Future research will increasingly prioritize the development of environmentally benign and efficient methods for synthesizing 4-formylpiperidine-4-carboxylic acid and its derivatives. Traditional multi-step syntheses can be resource-intensive, and a shift towards greener alternatives is essential.
Key areas for development include:
Flow Chemistry: Sequential-flow synthesis offers a promising green and sustainable strategy. This approach can minimize waste, improve safety, and allow for more efficient process control compared to batch syntheses.
Catalysis: The use of heterogeneous catalysts, which can be easily recovered and recycled, is a cornerstone of green chemistry. Research into novel catalysts for the key synthetic steps could significantly reduce the environmental impact. For instance, developing catalysts for direct oxidation or reduction steps that avoid harsh reagents would be highly beneficial.
Atom Economy: Methodologies that maximize the incorporation of starting materials into the final product are crucial. This includes exploring redox-economic routes that minimize the number of oxidation and reduction steps required.
Bio-catalysis: Employing enzymes or whole-cell systems for specific transformations could offer high selectivity under mild, aqueous conditions, representing a significant step forward in sustainable synthesis.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Traditional Batch Synthesis | Greener Approaches (e.g., Flow Chemistry) |
| Solvent Use | Often requires large volumes of organic solvents. | Reduced solvent volume; potential for solvent recycling. |
| Energy Consumption | Can be high due to prolonged heating/cooling cycles. | More efficient heat transfer leads to lower energy use. |
| Waste Generation | Can produce significant amounts of by-products and waste. | Minimized waste streams and potential for in-line purification. |
| Safety | Handling of hazardous reagents on a large scale poses risks. | Improved safety due to smaller reaction volumes and better control. |
| Scalability | Scaling up can be challenging and require re-optimization. | More straightforward and predictable scalability. |
Exploration of Novel Biological Targets for Derived Compounds
Derivatives of the piperidine-4-carboxylic acid scaffold have been investigated for a range of biological targets, including opioid receptors and the retinoic acid-related orphan receptor gamma t (RORγt). nih.govnih.gov However, the structural versatility of this core molecule suggests that its therapeutic potential is far from exhausted. Future research should systematically explore new biological targets.
Potential new areas of exploration include:
Neurotransmitter Systems: Given that piperidine (B6355638) derivatives are known to act as dopamine (B1211576) reuptake inhibitors, future studies could investigate their activity on other neurotransmitter transporters, such as those for serotonin (B10506) and norepinephrine. researchgate.net This could lead to the development of novel treatments for a variety of neurological and psychiatric disorders.
Enzyme Inhibition: The carboxylic acid and formyl groups can be functionalized to target the active sites of various enzymes. For example, derivatives could be designed as inhibitors for proteases, kinases, or histone deacetylases (HDACs), which are implicated in cancer and inflammatory diseases. frontiersin.org
Ion Channels: The piperidine core is a common motif in compounds that modulate ion channel activity. Exploring the effects of this compound derivatives on various ion channels could uncover new therapeutic agents for conditions like epilepsy, cardiac arrhythmias, and chronic pain.
Allosteric Modulation: Investigating derivatives as allosteric modulators offers a pathway to achieving greater target selectivity and novel pharmacological profiles compared to traditional orthosteric ligands. nih.gov The discovery of N-(Indazol-3-yl)piperidine-4-carboxylic acids as RORγt allosteric inhibitors highlights the potential of this approach. nih.gov
Advanced Mechanistic Insights through Experimental and Computational Integration
A deeper understanding of reaction mechanisms and ligand-target interactions is crucial for rational drug design and synthetic optimization. The integration of advanced experimental techniques with powerful computational methods will be instrumental in achieving these insights.
Future research should focus on:
Reaction Mechanism Studies: Combining kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring with Density Functional Theory (DFT) calculations can provide a detailed picture of reaction pathways, transition states, and the roles of catalysts in the synthesis of derivatives.
Ligand-Target Binding Analysis: High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can reveal the precise binding modes of derivatives to their biological targets. These experimental structures provide an invaluable foundation for computational studies.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the dynamic behavior of ligand-receptor complexes, providing insights into binding stability, the role of solvent molecules, and the conformational changes that occur upon binding. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By combining experimental biological data with computed molecular descriptors, QSAR models can be developed to predict the activity of new derivatives, thereby guiding synthetic efforts and accelerating the discovery process.
Table 2: Integrated Approaches for Mechanistic Understanding
| Approach | Experimental Methods | Computational Methods | Insights Gained |
| Synthesis | Kinetic studies, Spectroscopic analysis (NMR, IR) | DFT, Transition State Theory | Reaction pathways, energy barriers, catalyst optimization. |
| Target Binding | X-ray Crystallography, Isothermal Titration Calorimetry (ITC) | Molecular Docking, MD Simulations | Binding modes, affinity prediction, structure-activity relationships. nih.gov |
| Pharmacokinetics | In vitro metabolism studies, animal models | ADME prediction models | Metabolic stability, bioavailability, toxicity profiles. |
Expanding Applications in Chemical Biology and Material Science
The utility of this compound and its derivatives extends beyond traditional medicinal chemistry. Future research should aim to harness its unique properties for applications in chemical biology and material science.
Promising avenues include:
Chemical Probes and Tool Compounds: Derivatives can be functionalized with fluorescent tags, biotin, or photo-crosslinking groups to create chemical probes. These tools are invaluable for studying biological processes, identifying protein targets, and validating mechanisms of action.
PET Imaging Agents: The piperidine scaffold is a key component in precursors for Positron Emission Tomography (PET) radiotracers. nih.govnih.gov Developing new derivatives for labeling with isotopes like Carbon-11 or Fluorine-18 could lead to novel imaging agents for diagnosing and monitoring diseases. nih.gov
Functionalized Nanomaterials: The carboxylic acid group provides a convenient anchor for attaching the molecule to the surface of nanoparticles. For example, piperidine-4-carboxylic acid has been used to functionalize Fe3O4 nanoparticles, creating a magnetic catalyst for organic reactions. researchgate.net This opens up possibilities for developing novel catalysts, drug delivery systems, and materials for bio-separation.
Polymer and Supramolecular Chemistry: The bifunctional nature of the core molecule makes it an interesting building block for the synthesis of novel polymers and supramolecular assemblies. These materials could have unique properties and find applications in areas such as controlled release, sensing, and biomaterials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
